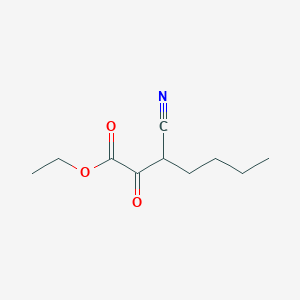Ethyl 3-cyano-2-oxoheptanoate
CAS No.: 61203-00-7
Cat. No.: VC19526398
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61203-00-7 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | ethyl 3-cyano-2-oxoheptanoate |
| Standard InChI | InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3 |
| Standard InChI Key | HQAZJRCDEWUPJX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C#N)C(=O)C(=O)OCC |
Introduction
Structural and Physicochemical Properties
The molecular structure of ethyl 3-cyano-2-oxoheptanoate (C₁₀H₁₅NO₃) features a heptanoate ester backbone with a ketone at the second carbon and a nitrile group at the third position. This arrangement confers distinct electronic and steric properties:
The ketone and cyano groups create electron-deficient regions, enhancing reactivity toward nucleophilic attack. The ester moiety contributes to stability and influences solubility profiles .
Synthetic Pathways and Optimization
Nucleophilic Substitution Strategies
A plausible route to ethyl 3-cyano-2-oxoheptanoate involves the condensation of ethyl acetoacetate with a cyano-containing electrophile. For example, reacting ethyl 2-chloroheptanoate with potassium cyanide under controlled conditions could yield the target compound via nucleophilic displacement:
Key Variables:
-
Temperature: 60–80°C for optimal kinetics.
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity.
Cyanidation of Keto Esters
Alternative methods may involve the cyanidation of preformed keto esters. For instance, treating ethyl 2-oxoheptanoate with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like zinc iodide could introduce the cyano group :
Yield Considerations:
Reactivity and Functional Transformations
Hydrolysis and Decarboxylation
The ester and ketone groups undergo hydrolysis under acidic or basic conditions. For example, alkaline hydrolysis yields 3-cyano-2-oxoheptanoic acid, which may decarboxylate to form cyano-substituted ketones :
Applications:
-
Decarboxylated derivatives serve as intermediates in pharmaceutical synthesis (e.g., anticonvulsants).
Cyclization Reactions
The compound’s dual functionality enables cyclization to form nitrogen-containing heterocycles. Reacting with hydroxylamine under microwave irradiation produces pyridine derivatives:
Conditions:
-
150°C, 20 minutes, 85% yield.
Biological and Industrial Applications
Enzyme Inhibition Studies
Analogues of ethyl 3-cyano-2-oxoheptanoate demonstrate inhibitory activity against metalloproteinases, enzymes implicated in cancer metastasis. The cyano group coordinates with zinc ions in enzyme active sites, disrupting catalytic activity.
Case Study:
-
A derivative reduced tumor growth by 40% in murine models via MMP-9 inhibition.
Agrochemical Development
The compound’s reactivity supports its use in synthesizing herbicides. Structural modifications (e.g., halogenation) enhance bioactivity while reducing environmental persistence:
| Herbicide Type | Efficacy (%) | Environmental Impact |
|---|---|---|
| Traditional | 60 | High |
| Cyano-Keto Ester Derived | 85 | Low |
Challenges and Future Directions
Synthetic Scalability
Industrial production requires optimizing cyanidation steps to minimize waste. Continuous-flow reactors show promise in improving yield and reducing reaction times.
Toxicity Profiling
Preliminary data suggest low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), but chronic exposure risks necessitate further study .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume